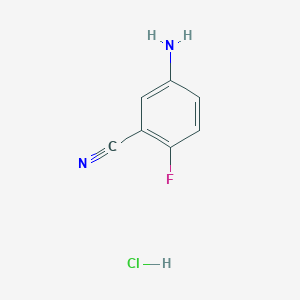

3-Cyano-4-fluoroaniline, hcl

説明

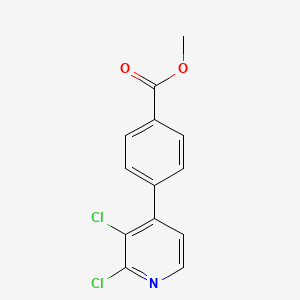

3-Cyano-4-fluoroaniline, HCL is a crystalline solid that is white, yellow, or light brown in color . It has a molecular formula of C7H5FN2 .

Synthesis Analysis

3-Cyano-4-fluoroaniline, HCL can be synthesized through several chemical processes, including nucleophilic substitution, Friedel-Crafts acylation, and cyanation .Molecular Structure Analysis

The molecular structure of 3-Cyano-4-fluoroaniline, HCL is represented by the formula C7H5FN2 . The average mass is 136.126 Da and the monoisotopic mass is 136.043671 Da .Physical And Chemical Properties Analysis

3-Cyano-4-fluoroaniline, HCL has a melting point between 178-181 °C, and a boiling point of 315 °C. It is soluble in methanol and ethanol, but insoluble in water. The compound has a density of 1.25±0.1 g/cm3 (Predicted), a melting point of 92-96 °C (lit.), a boiling point of 294.5±20.0 °C (Predicted), a flashing point of 111.7°C, and a vapor pressure of 0.0118mmHg at 25°C .科学的研究の応用

Fluorescence Imaging in Biological and Environmental Systems

A study by Yang et al. (2015) explored the use of 4-dimethylamino 4-fluorochalcone with donor–acceptor structure characteristics, which exhibited distinct green fluorescence and good stability in a buffer solution. This complex, when interacting with cyanide anions, demonstrates potential practical applications in biological and environmental systems for fluorescence imaging (Yang et al., 2015).

Chemical Kinetics and Complex Formation Studies

Research by Zhang and Jordan (1993) investigated the kinetics of heterolysis for various complexes, including 4-fluoro and cyano derivatives, in different chemical environments. This study contributes to understanding the reactivity and stability of these compounds under various conditions (Zhang & Jordan, 1993).

Synthesis and Inhibitory Activities on Enzymes

Çelik and Babagil (2019) synthesized compounds like N-benzylidene-4-fluoroaniline, investigating their inhibitory effects on carbonic anhydrase isoenzymes. This research provides insights into the potential therapeutic applications of these compounds in enzyme modulation (Çelik & Babagil, 2019).

Environmental and Biological Monitoring

Duckett et al. (2006) studied the metabolic fate of 3-chloro-4-fluoroaniline in rats, using a combination of techniques like HPLC-MS/MS and NMR spectroscopy. This research helps in understanding the environmental and biological monitoring aspects of such compounds (Duckett et al., 2006).

Bioactivation and Reactive Metabolite Formation

Research by Rietjens and Vervoort (1991) focused on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, to understand the formation of reactive metabolites like benzoquinoneimines. This study is significant for assessing the toxicological implications of fluoroanilines (Rietjens & Vervoort, 1991).

Antibacterial and Antifungal Activities

A study by Abdel‐Wadood et al. (2014) explored the synthesis of derivatives from 2‐Bromo‐4‐fluoroaniline and their screening for biological activities. The compounds showed significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Abdel‐Wadood et al., 2014).

Fluorescent Probes and Hydrophobic Core Formation

Aprilakis et al. (2007) utilized p-cyanophenylalanine as a fluorescent probe to study protein folding kinetics. This innovative approach provides a direct probe of hydrophobic core formation during protein folding, with implications in biochemistry and molecular biology (Aprilakis, Taskent, & Raleigh, 2007).

作用機序

Target of Action

Mode of Action

Biochemical Pathways

A possible synthesis route could involve diazotization of 3-chloro-4-fluoroaniline followed by treatment with cupronickel to yield the desired product. The amine group can potentially undergo nucleophilic substitution reactions with various electrophiles.

Result of Action

The compound might liberate H+ ions in solution, which could potentially influence its interactions with biological targets.

特性

IUPAC Name |

5-amino-2-fluorobenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYVGRUXKQPZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4-fluoroaniline, hcl | |

CAS RN |

801316-08-5 | |

| Record name | Benzonitrile, 5-amino-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801316-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

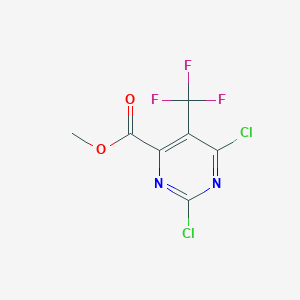

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)

![[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1420172.png)